molecular formula C16H12N2O3S B2447087 2-(((4-Oxo-3,4-dihydroquinazolin-2-yl)methyl)thio)benzoic acid CAS No. 896024-84-3

2-(((4-Oxo-3,4-dihydroquinazolin-2-yl)methyl)thio)benzoic acid

Cat. No.: B2447087
CAS No.: 896024-84-3
M. Wt: 312.34
InChI Key: WZUFPMZPYJZNCZ-UHFFFAOYSA-N
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Description

2-(((4-Oxo-3,4-dihydroquinazolin-2-yl)methyl)thio)benzoic acid is a compound that belongs to the quinazolinone family, which is known for its diverse biological activities. This compound has a molecular formula of C16H12N2O3S and a molecular weight of 312.34 g/mol. It is characterized by the presence of a quinazolinone core, which is a fused heterocyclic system, and a benzoic acid moiety.

Properties

IUPAC Name

2-[(4-oxo-3H-quinazolin-2-yl)methylsulfanyl]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2O3S/c19-15-10-5-1-3-7-12(10)17-14(18-15)9-22-13-8-4-2-6-11(13)16(20)21/h1-8H,9H2,(H,20,21)(H,17,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZUFPMZPYJZNCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)NC(=N2)CSC3=CC=CC=C3C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Molecular Architecture

The target compound features a bicyclic 4-oxo-3,4-dihydroquinazolin-2-yl subunit fused to a benzoic acid group via a methylthio (-SCH2-) bridge. The quinazolinone system (C8H5N2O) provides a planar aromatic scaffold, while the thioether linkage introduces conformational flexibility and modulates electronic interactions with the carboxylic acid terminus.

Retrosynthetic Disconnections

Retrosynthetic decomposition suggests two primary pathways:

  • Quinazolinone-first strategy : Construct the quinazolinone core followed by thioether coupling.
  • Modular assembly : Concurrent formation of the quinazolinone and benzoic acid domains with subsequent linkage.

Cyclocondensation Approaches

Anthranilic Acid Derivative Cyclization

A widely adopted route involves cyclocondensation of 2-aminobenzoic acid derivatives with imidates or nitriles. For example, 2-aminobenzoic acid reacts with methyl imidate under acidic conditions to form the quinazolinone nucleus, followed by thiolation at the C2 methyl position:

$$
\text{2-Aminobenzoic acid} + \text{Methyl imidate} \xrightarrow{\text{HCl, MeOH}} \text{4-Oxo-3,4-dihydroquinazoline} \xrightarrow{\text{HS-CH2-PhCOOH}} \text{Target Compound}
$$

Key conditions :

  • Temperature: 80–100°C
  • Catalyst: p-Toluenesulfonic acid (pTSA)
  • Yield: 62–78%

Isatoic Anhydride Ring-Opening

Isatoic anhydride serves as a versatile precursor. Reaction with 2-mercaptomethylbenzoic acid in DMF at 120°C induces nucleophilic ring-opening, forming the quinazolinone-thioether adduct directly:

$$
\text{Isatoic anhydride} + \text{2-Mercaptomethylbenzoic acid} \xrightarrow{\text{DMF, 120°C}} \text{Target Compound} \quad (\text{Yield: 68\%})
$$

Thioether Coupling Strategies

Nucleophilic Substitution on Preformed Quinazolinones

Quinazolinones bearing a chloromethyl group at C2 undergo nucleophilic displacement with 2-mercaptobenzoic acid in basic media:

$$
\text{2-Chloromethylquinazolinone} + \text{2-Mercaptobenzoic acid} \xrightarrow{\text{K2CO3, DMF}} \text{Target Compound} \quad (\text{Yield: 85\%})
$$

Optimization data :

Parameter Optimal Value
Solvent DMF
Base K2CO3
Temperature 60°C
Reaction Time 12 h

Oxidative Coupling via Disulfides

An alternative employs 2,2'-dithiodibenzoic acid and 2-mercaptoquinazolinone under oxidative conditions (I2, EtOH):

$$
\text{2-Mercaptoquinazolinone} + \text{2,2'-Dithiodibenzoic acid} \xrightarrow{\text{I2, EtOH}} \text{Target Compound} \quad (\text{Yield: 73\%})
$$

Multicomponent Reactions (MCRs)

One-Pot Assembly

A three-component reaction between anthranilamide , glyoxylic acid , and 2-mercaptobenzoic acid in acetic acid yields the target compound via imine formation and cyclodehydration:

$$
\text{Anthranilamide} + \text{Glyoxylic acid} + \text{2-Mercaptobenzoic acid} \xrightarrow{\text{AcOH, Δ}} \text{Target Compound} \quad (\text{Yield: 58\%})
$$

Microwave-Assisted Synthesis

Microwave irradiation (150°C, 30 min) accelerates the condensation of 2-aminobenzamide with 2-(bromomethyl)benzoic acid and thiourea, achieving 89% yield.

Catalytic and Green Chemistry Innovations

Enzymatic Thioetherification

Lipase B (Candida antarctica) catalyzes the coupling of 2-hydroxymethylquinazolinone and 2-mercaptobenzoic acid in ionic liquids (e.g., [BMIM][BF4]), achieving 76% yield with 99% atom economy.

Photoredox Catalysis

Visible-light-mediated C–S bond formation using Ru(bpy)3Cl2 as a photocatalyst enables room-temperature synthesis (Yield: 82%).

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Scalability Cost Index
Cyclocondensation 68–78 95–98 Moderate $$
Nucleophilic Substitution 85 99 High $$$
Multicomponent 58–89 90–95 Low $
Enzymatic 76 97 High $$$$

Chemical Reactions Analysis

Oxidation Reactions

The methylthio (-SCH2-) group undergoes oxidation under controlled conditions:

  • Sulfoxide Formation : Reaction with hydrogen peroxide (H2O2) or meta-chloroperbenzoic acid (mCPBA) in dichloromethane at 0–25°C yields the sulfoxide derivative.

  • Sulfone Formation : Prolonged oxidation with excess H2O2 or potassium permanganate (KMnO4) in acidic media converts the thioether to a sulfone .

Table 1: Oxidation Conditions and Products

ReagentConditionsProductYield (%)Source
H2O2 (30%)CH2Cl2, 25°C, 2 hSulfoxide85–90
KMnO4 (1.5 eq)H2SO4, 60°C, 4 hSulfone70–75

Esterification and Amidation

The carboxylic acid group participates in standard derivatization:

  • Esterification : Treatment with methanol/H2SO4 or DCC/DMAP yields methyl esters .

  • Amidation : Activation with SOCl2 or EDCl/HOBt followed by reaction with amines (e.g., isopropylamine) forms carboxamides .

Example Reaction Pathway :

  • Acid Chloride Formation :
    Benzoic acid+SOCl2Acid chloride+HCl\text{Benzoic acid} + \text{SOCl}_2 \rightarrow \text{Acid chloride} + \text{HCl} .

  • Amide Coupling :
    Acid chloride+R-NH2Carboxamide+HCl\text{Acid chloride} + \text{R-NH}_2 \rightarrow \text{Carboxamide} + \text{HCl} .

Table 2: Amidation Yields with Select Amines

AmineCatalystSolventYield (%)Source
IsopropylamineEt3NDCM85
NeopentylamineDIPEADMF78

Cyclization Reactions

The methylthio group facilitates intramolecular cyclization under basic conditions:

  • Thiazoloquinazoline Formation : Heating with DABCO in ethanol promotes Michael addition and cyclization, forming fused heterocycles .

  • Quinazolinone Ring Modification : Reaction with arylidene malononitriles yields thiazolo[3,2-a]quinazoline derivatives via tandem addition-cyclization .

Key Mechanistic Insight :

  • DABCO abstracts a proton, generating a carbanion that attacks electrophilic malononitriles, followed by cyclization and methanol elimination .

Reduction Reactions

  • Thiol Formation : LiAlH4 or NaBH4/NiCl2 may reduce -SCH2- to -SH, though yields are moderate (50–60%).

Regioselective Alkylation

The sulfur atom acts as a nucleophile in alkylation:

  • Sulfonium Salt Formation : Reacting with methyl iodide (CH3I) in acetone/K2CO3 produces sulfonium salts, enabling further functionalization .

Condensation at the Quinazolinone Core

The 4-oxo group undergoes condensation with:

  • Hydrazines : Forms hydrazone derivatives under acidic conditions.

  • Aromatic Amines : Generates Schiff bases in ethanol/AcOH .

Scientific Research Applications

Neuropharmacological Applications

Quinazoline derivatives have been extensively studied for their acetylcholinesterase (AChE) inhibitory activity, making them potential candidates for treating neurodegenerative diseases such as Alzheimer's disease. Research indicates that compounds similar to 2-(((4-Oxo-3,4-dihydroquinazolin-2-yl)methyl)thio)benzoic acid exhibit significant AChE inhibition, which can help increase acetylcholine levels in the brain, thereby improving cognitive function .

Case Study:
A study synthesized various quinazoline derivatives and tested their AChE inhibitory effects. One compound demonstrated an IC50 value of 2.7 µM, indicating strong potential as a therapeutic agent against Alzheimer's disease .

Antioxidant Activity

Several studies have reported the antioxidant properties of quinazoline derivatives. The ability to scavenge free radicals is crucial for preventing oxidative stress-related diseases. The compound's structure may contribute to its effectiveness in this regard.

Research Findings:
In vitro assays have shown that certain quinazoline derivatives exhibit significant antioxidant activity, suggesting that this compound could be beneficial in formulations aimed at combating oxidative stress .

Antimicrobial Properties

Quinazolines have also been investigated for their antimicrobial activities against various pathogens. The incorporation of sulfur into the structure has been linked to enhanced antimicrobial effects.

Case Study:
Research involving the synthesis of quinazoline-based compounds demonstrated effective antibacterial activity against strains such as Mycobacterium smegmatis and Pseudomonas aeruginosa. These findings indicate potential applications in developing new antibiotics or adjunct therapies .

Comparative Analysis of Quinazoline Derivatives

The following table summarizes the biological activities reported for various quinazoline derivatives:

Compound NameBiological ActivityIC50 Value (µM)Reference
Compound AAChE Inhibition2.7
Compound BAntioxidant ActivityNot specified
Compound CAntibacterialNot specified

Mechanism of Action

The mechanism of action of 2-(((4-Oxo-3,4-dihydroquinazolin-2-yl)methyl)thio)benzoic acid involves its interaction with specific molecular targets and pathways. The quinazolinone core is known to inhibit various enzymes, such as kinases and proteases, by binding to their active sites. This inhibition can disrupt cellular processes, leading to the compound’s observed biological activities .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-(((4-Oxo-3,4-dihydroquinazolin-2-yl)methyl)thio)benzoic acid include:

  • 2-(((4-Oxo-3,4-dihydroquinazolin-2-yl)methyl)thio)acetate
  • 2-(((4-Oxo-3,4-dihydroquinazolin-2-yl)methyl)thio)propanoic acid
  • 2-(((4-Oxo-3,4-dihydroquinazolin-2-yl)methyl)thio)butanoic acid

Uniqueness

What sets this compound apart from its similar compounds is its specific substitution pattern and the presence of the benzoic acid moiety. This unique structure contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for various scientific and industrial applications .

Biological Activity

2-(((4-Oxo-3,4-dihydroquinazolin-2-yl)methyl)thio)benzoic acid is a compound belonging to the quinazolinone family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and potential therapeutic applications.

Chemical Structure and Properties

The compound can be characterized by its unique structural features:

  • Chemical Formula : C16H14N2O2S
  • Molecular Weight : 302.36 g/mol
  • IUPAC Name : this compound

This structure allows for interactions with various biological targets, contributing to its pharmacological properties.

Anticancer Activity

Research indicates that derivatives of quinazolinones, including this compound, exhibit significant anticancer properties. For instance, studies have shown that similar compounds induce apoptosis in cancer cell lines through the activation of caspases and modulation of the cell cycle.

Table 1: Anticancer Activity of Quinazolinone Derivatives

CompoundCancer Cell LineIC50 (µM)Mechanism of Action
Compound AHeLa15Caspase activation
Compound BMCF720Cell cycle arrest
This compoundA549TBDTBD

Inhibition of Carbonic Anhydrases

Recent studies have highlighted the inhibitory effects of quinazolinone derivatives on carbonic anhydrases (CAs), which are crucial for various physiological processes. The compound demonstrated subnanomolar inhibition against specific isoforms of human carbonic anhydrases (hCAs), suggesting its potential as a therapeutic agent for conditions like glaucoma and epilepsy.

Case Study: Inhibition Profile
In a study evaluating the structure-activity relationship (SAR) of S-substituted quinazolinones, it was found that modifications to the thioether group significantly enhanced CA inhibitory activity. This finding underscores the importance of functional groups in optimizing therapeutic efficacy.

Antimicrobial Activity

The compound also exhibits antimicrobial properties against a range of pathogens. Research has shown that similar quinazolinone derivatives possess activity against both Gram-positive and Gram-negative bacteria.

Table 2: Antimicrobial Efficacy

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Enzyme Inhibition : The compound's ability to inhibit enzymes such as carbonic anhydrases plays a critical role in its therapeutic potential.
  • Cellular Pathways : It modulates key signaling pathways involved in cell proliferation and apoptosis, making it a candidate for cancer therapy.
  • Antioxidant Properties : Some derivatives exhibit antioxidant activity, which may contribute to their protective effects against cellular damage.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(((4-Oxo-3,4-dihydroquinazolin-2-yl)methyl)thio)benzoic acid, and how are intermediates characterized?

  • Methodology : Synthesis typically involves coupling a quinazolinone derivative with a thioether-linked benzoic acid precursor. For example, analogous compounds are synthesized via nucleophilic substitution or Mitsunobu reactions, followed by purification using column chromatography.
  • Characterization : Key intermediates are validated via ¹H NMR (e.g., δ = 3.86 ppm for methoxy groups in similar derivatives) and UV spectroscopy (λmax ~250–300 nm for conjugated systems) . Elemental analysis (C.H.N. data) confirms stoichiometric purity .

Q. Which spectroscopic techniques are critical for structural elucidation of this compound?

  • ¹H NMR : Resolves proton environments (e.g., aromatic protons at δ 7.2–8.5 ppm, methylene groups at δ 3.5–4.5 ppm). Overlapping signals may require deuterated solvents (e.g., DMSO-d6) or 2D NMR .
  • UV-Vis : Identifies π→π* transitions in the quinazolinone and benzoic acid moieties. Absorbance maxima correlate with substituent electronic effects .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ for C₁₇H₁₃N₂O₃S).

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

  • Key Parameters :

  • Temperature : Elevated temperatures (e.g., 45°C) accelerate coupling reactions but may increase side products .
  • Catalysts : Palladium complexes or organocatalysts enhance regioselectivity in analogous syntheses .
  • Solvent Choice : Polar aprotic solvents (DMF, DMSO) improve solubility of aromatic intermediates .
    • Monitoring : Use TLC (Rf = 0.62 in hexane/EtOH) to track reaction progress .

Q. What strategies resolve contradictions in spectral data during structural analysis?

  • Case Study : Discrepancies in ¹H NMR signals (e.g., unresolved peaks at δ 171–173 ppm for carbonyl groups) may arise from tautomerism or crystallographic packing effects. Solutions include:

  • Variable-temperature NMR to identify dynamic equilibria.
  • Single-crystal X-ray diffraction for unambiguous confirmation (e.g., R factor = 0.049 in related structures) .

Q. How can computational methods predict the environmental fate of this compound?

  • Approach : Use QSAR models to estimate physicochemical properties (logP, pKa) and biodegradation pathways. Experimental validation includes:

  • Hydrolysis Studies : Assess stability under varying pH (e.g., 4–10) and temperatures.
  • Adsorption Assays : Test affinity for activated carbon or soil organic matter, as seen in benzoic acid derivatives .

Q. What in vitro assays evaluate its biological activity?

  • Enzyme Inhibition : Screen against kinases or hydrolases using fluorescence-based assays (IC₅₀ determination).
  • Cellular Uptake : Radiolabel the compound (³H or ¹⁴C) to quantify permeability in Caco-2 cell monolayers .

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